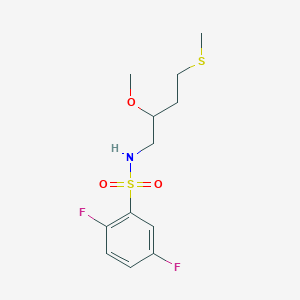
2,5-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFM-SS-3 is a sulfonamide compound that has been synthesized for its potential use as a therapeutic agent. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment.
Mechanism of Action
The mechanism of action of DFM-SS-3 is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, DFM-SS-3 has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
DFM-SS-3 has been found to exhibit a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on the immune system, suggesting that it may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFM-SS-3 for lab experiments is its high degree of purity, which makes it a reliable and consistent compound for use in research. However, one limitation of DFM-SS-3 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on DFM-SS-3. One area of interest is in further understanding its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research is needed to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, research is needed to optimize the synthesis method of DFM-SS-3 to improve its solubility and other properties that may impact its effectiveness as a therapeutic agent.
In conclusion, DFM-SS-3 is a sulfonamide compound that has been the subject of much scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment. While its mechanism of action is not yet fully understood, it has been shown to have a number of biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its potential and optimize its use in the treatment of various diseases.
Synthesis Methods
DFM-SS-3 can be synthesized using a multi-step process involving the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine. This reaction produces DFM-SS-3 as a white solid with a high degree of purity.
Scientific Research Applications
DFM-SS-3 has been the subject of much scientific research due to its potential applications in the field of medicine. It has been found to exhibit promising anticancer activity, making it an important compound for further research in the field of cancer treatment. Additionally, DFM-SS-3 has been investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
2,5-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3S2/c1-18-10(5-6-19-2)8-15-20(16,17)12-7-9(13)3-4-11(12)14/h3-4,7,10,15H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDOIUBLCNHRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)
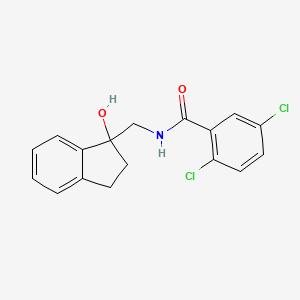

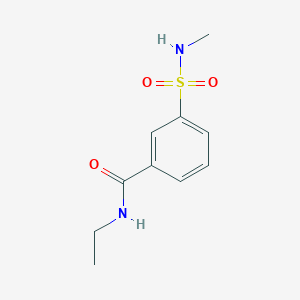
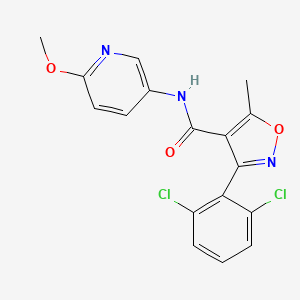


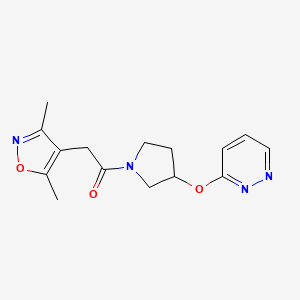
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)
![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)